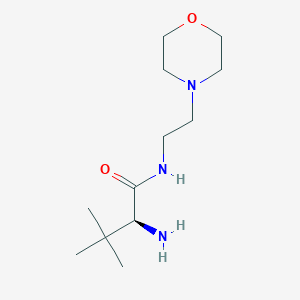
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a morpholine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,3-dimethylbutanoic acid and 2-(morpholin-4-yl)ethylamine.
Coupling Reaction: The carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(morpholin-4-yl)ethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the morpholine ring, making it less complex.
N-(2-morpholin-4-ylethyl)butanamide:
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is unique due to the combination of its amino group, morpholine ring, and butanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C12H25N3O2 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)10(13)11(16)14-4-5-15-6-8-17-9-7-15/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m1/s1 |
InChIキー |
LKHLJXKGKJHMQM-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NCCN1CCOCC1)N |
正規SMILES |
CC(C)(C)C(C(=O)NCCN1CCOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


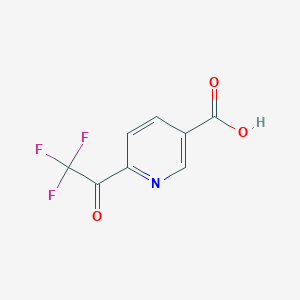
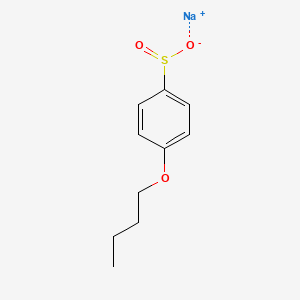
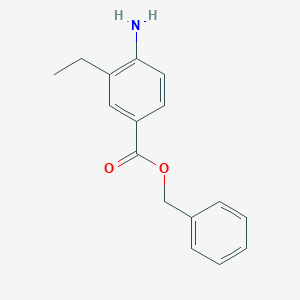
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

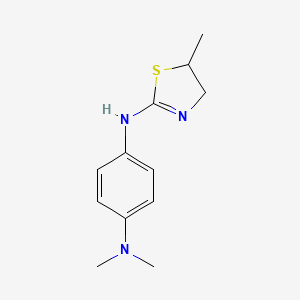
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
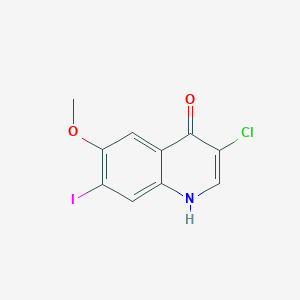
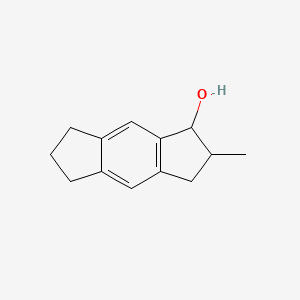

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)
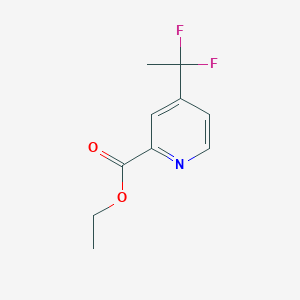

![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
